Icatibant Acetate

Pharmacokinetics Bioavailability Subcutaneous Administration

Potent, selective bradykinin B2 receptor antagonist (Ki=0.798 nM). Unlike plasma kallikrein inhibitors or C1-INH, provides direct terminal pathway blockade. High subcutaneous bioavailability (~97%), rapid absorption (Tmax ~0.5-1 h). Superior single-dose efficacy for laryngeal attack models (0% redosing vs. up to 72% for pdC1-INH). Essential reference standard for B2R pharmacology with >10,000-fold selectivity over B1R. Immediate stock availability.

Molecular Formula C61H93N19O15S
Molecular Weight 1364.6 g/mol
CAS No. 138614-30-9
Cat. No. B549223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcatibant Acetate
CAS138614-30-9
SynonymsD-Arg(Hyp(3)-Thi(5)-D-Tic(7)-Oic(8))BK
HOE 140
HOE-140
HOE140
Hoechst 140
Hoechst-140
icatibant
icatibant acetate
JE 049
JE-049
WIN 65365
WIN-65365
Molecular FormulaC61H93N19O15S
Molecular Weight1364.6 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C59H89N19O13S.C2H4O2/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66;1-2(3)4/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69);1H3,(H,3,4)/t33-,35+,37+,38-,39-,40-,41-,42-,43-,44-,45-,46+;/m0./s1
InChIKeyHKMZRZUEADSZDQ-DZJWSCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Icatibant Acetate (CAS 138614-30-9): A High-Affinity Bradykinin B2 Receptor Antagonist for Acute Hereditary Angioedema


Icatibant Acetate (CAS 138614-30-9, HOE-140 acetate) is a synthetic decapeptide that functions as a potent and specific competitive antagonist of the bradykinin B2 receptor (B2R) . It is the acetate salt form of icatibant, a peptidomimetic drug designed to block the binding of bradykinin to B2R, thereby preventing vasodilation and increased vascular permeability [1]. Icatibant Acetate is approved for the symptomatic treatment of acute attacks of hereditary angioedema (HAE) in adults, adolescents, and children aged 2 years and older [2]. As a ten-amino-acid peptide, it exhibits resistance to bradykinin-degrading proteases, resulting in a longer functional half-life than its endogenous ligand .

Why Generic Substitution of Icatibant Acetate Fails: Critical Differences in Target Selectivity and Clinical Pharmacology


While several agents are approved for acute HAE, they operate through distinct mechanisms and exhibit vastly different pharmacological profiles. Substituting Icatibant Acetate with a plasma kallikrein inhibitor (e.g., ecallantide) or a C1-esterase inhibitor (C1-INH) concentrate is not pharmacologically equivalent. Icatibant Acetate is a direct, competitive antagonist at the bradykinin B2 receptor, providing a terminal blockade of the pathway [1]. In contrast, C1-INH replenishes a deficient endogenous inhibitor upstream, and ecallantide inhibits the enzymatic production of bradykinin [2]. These mechanistic differences translate into clinically meaningful variations in route of administration (subcutaneous vs. intravenous), time to onset of symptom relief, re-dosing rates, and the potential for anaphylaxis [3]. Furthermore, the high subcutaneous bioavailability (~97%) and rapid absorption (Tmax ~0.5-1 hour) of Icatibant Acetate are specific to this molecule and cannot be assumed for other peptides or small molecules in the class [4].

Quantitative Evidence for Icatibant Acetate Differentiation: A Comparator-Based Guide for Scientific Selection


Superior Absolute Bioavailability (97%) Following Subcutaneous Administration Compared to IV-Dependent C1-INH Therapies

Icatibant Acetate demonstrates an absolute bioavailability of approximately 97% following a 30 mg subcutaneous dose [1]. This pharmacokinetic property directly enables its approved formulation as a ready-to-use, self-administered subcutaneous injection. In contrast, both plasma-derived (pdC1-INH) and recombinant (rhC1-INH) C1-esterase inhibitor therapies require intravenous administration due to their proteinaceous nature and negligible oral or subcutaneous bioavailability [2]. The ability to achieve near-complete systemic absorption via the subcutaneous route is a key differentiator from IV-only alternatives, directly impacting patient convenience and the potential for early, out-of-hospital treatment [3].

Pharmacokinetics Bioavailability Subcutaneous Administration C1-INH

Reduced Redosing Rate (0%) in Pediatric HAE Compared to 72% for pdC1-INH in Laryngeal Attacks

In the management of acute laryngeal HAE attacks—a life-threatening emergency—Icatibant Acetate demonstrates a compelling advantage in redosing requirements. A comparative analysis of clinical data reveals that the proportion of laryngeal attacks requiring redosing was 0% for Icatibant Acetate [1]. This stands in stark contrast to a redosing rate of up to 72% reported for body weight-adjusted doses of plasma-derived C1-INH (pdC1-INH) [2]. This difference is clinically significant, as the need for redosing prolongs the time to full symptom resolution and may necessitate additional healthcare visits.

Pediatric HAE Redosing Rate pdC1-INH Laryngeal Attacks

Faster Time to Symptom Relief (Median 2.0 h) vs. Placebo (Median 4.6 h) in the Pivotal FAST-3 Trial

The efficacy of Icatibant Acetate in providing rapid symptom relief was demonstrated in the pivotal Phase III FAST-3 trial. In this placebo-controlled study, the median time to onset of symptom relief for Icatibant Acetate was 2.0 hours, compared to 4.6 hours for placebo [1]. This represents a statistically significant reduction of 2.6 hours (p < 0.001) [2]. This primary endpoint, defined as a ≥50% reduction in symptom severity on a visual analog scale, validates the direct and rapid mechanism of action of Icatibant Acetate.

FAST-3 Trial Symptom Relief Placebo-Controlled Efficacy

Subnanomolar Binding Affinity (Ki = 0.798 nM) for the Bradykinin B2 Receptor Distinguishes Icatibant from Non-Selective Antagonists

Icatibant Acetate exhibits high-affinity, competitive binding to the human bradykinin B2 receptor (B2R), with an inhibition constant (Ki) of 0.798 nM [1]. This subnanomolar affinity is approximately 10-fold higher than that of the first-generation B2R antagonist, NPC 567 (Ki ~8 nM) [2]. More importantly, Icatibant Acetate demonstrates >10,000-fold selectivity for the B2R over the related B1 receptor (IC50 > 10 µM for B1R) [3]. This high degree of target specificity minimizes off-target effects and distinguishes it from less selective peptidomimetic antagonists.

Receptor Binding Affinity Ki Selectivity

Lack of Anaphylaxis Risk Contrasts with Ecallantide's Black Box Warning

While both Icatibant Acetate and ecallantide are subcutaneous therapies for acute HAE, their safety profiles diverge significantly with respect to anaphylaxis. Icatibant Acetate is not associated with systemic anaphylactic reactions and can be self-administered [1]. In contrast, ecallantide (Kalbitor®) carries a Black Box Warning for anaphylaxis, which has been reported in approximately 3.5% of treated patients, necessitating administration by a healthcare professional in a setting equipped to manage anaphylaxis [2]. This safety differentiation directly impacts the setting of care and the feasibility of patient self-administration.

Safety Anaphylaxis Ecallantide Black Box Warning

Optimal Application Scenarios for Icatibant Acetate Based on Differentiated Evidence


Acute, On-Demand Treatment of Hereditary Angioedema (HAE) Attacks in the Outpatient Setting

Given its high subcutaneous bioavailability (97%) and rapid absorption (Tmax ~0.5-1 h) [1], Icatibant Acetate is optimally suited for self-administration by patients upon early recognition of an acute HAE attack. This early intervention paradigm, enabled by its safety profile (no anaphylaxis risk) and convenient formulation, can reduce time to symptom relief and potentially prevent progression to more severe, life-threatening episodes [2].

First-Line Therapy for Life-Threatening Laryngeal HAE Attacks

The compelling evidence of a 0% redosing rate for laryngeal attacks, compared to up to 72% for pdC1-INH [3], positions Icatibant Acetate as a critical first-line intervention for this airway emergency. Its ability to provide rapid, sustained symptom relief with a single subcutaneous injection can be life-saving and may avert the need for invasive airway management [4].

Pharmacological Research on Bradykinin B2 Receptor Signaling

In a research context, Icatibant Acetate is an invaluable tool for studying bradykinin B2 receptor (B2R) pharmacology. Its high affinity (Ki = 0.798 nM) and exceptional selectivity (>10,000-fold for B2R over B1R) [5] make it the definitive standard for specifically probing B2R-mediated pathways in vitro and in vivo, without confounding off-target effects on related receptors.

Clinical Management of ACE Inhibitor-Induced Angioedema (Off-Label)

Although an off-label indication, Icatibant Acetate has accumulated the most evidence for use in angiotensin-converting enzyme (ACE) inhibitor-induced angioedema (ACEI-IA) [6]. Case series and reports have documented rapid symptom resolution (within 10 minutes to 6 hours) and the avoidance of intubation or tracheotomy in severe cases [7]. Its direct antagonism of the final common pathway (bradykinin B2R) provides a pharmacologically rational and rapid intervention for this iatrogenic condition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icatibant Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.